molecular formula C9H9FN4 B3286857 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832740-23-5

1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B3286857
CAS No.: 832740-23-5
M. Wt: 192.19 g/mol
InChI Key: RCNGYKFDIGXLKW-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorobenzyl group in this compound enhances its chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of 2-fluorobenzyl chloride: This can be achieved by reacting 2-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic substitution: The 2-fluorobenzyl chloride is then reacted with sodium azide to form 2-fluorobenzyl azide.

    Cyclization: The 2-fluorobenzyl azide undergoes a cyclization reaction with hydrazine hydrate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted benzyl compounds.

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antiviral activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activities. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can trigger downstream signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine
  • 1-(2-Bromobenzyl)-1H-1,2,4-triazol-3-amine
  • 1-(2-Iodobenzyl)-1H-1,2,4-triazol-3-amine

Comparison: 1-(2-Fluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound in drug design and material science.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNGYKFDIGXLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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